N-(3-Isopropylamino-2-hydroxypropyl) Pindolol
Overview
Description
1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an indole ring and multiple functional groups that contribute to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxy and Isopropylamino Groups: This step involves the reaction of the indole derivative with epichlorohydrin, followed by nucleophilic substitution with isopropylamine.
Final Assembly: The final step involves the coupling of the intermediate with 3-(isopropylamino)-2-propanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ketone group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The isopropylamino group can be substituted with other amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various amines, often under basic conditions with catalysts.
Major Products
The major products formed from these reactions include ketones, secondary alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to beta-blockers.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol involves its interaction with specific molecular targets, such as beta-adrenergic receptors. The compound binds to these receptors, inhibiting their activity and leading to a decrease in heart rate and blood pressure. This mechanism is similar to that of beta-blockers, which are commonly used in the treatment of hypertension and other cardiovascular conditions.
Comparison with Similar Compounds
Similar Compounds
Metoprolol: A beta-blocker with a similar structure, used in the treatment of hypertension.
Atenolol: Another beta-blocker with comparable properties and applications.
Propranolol: A non-selective beta-blocker with a broader range of effects.
Uniqueness
1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol is unique due to its specific indole structure, which may confer additional biological activities and selectivity compared to other beta-blockers. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Biological Activity
N-(3-Isopropylamino-2-hydroxypropyl) Pindolol, commonly referred to as Pindolol, is a non-selective beta-adrenergic antagonist with intrinsic sympathomimetic activity. This compound has been extensively studied for its pharmacological properties, particularly in the management of cardiovascular conditions such as hypertension and arrhythmias. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications.
Pindolol primarily acts by blocking beta-1 and beta-2 adrenergic receptors. The blockade of beta-1 receptors in the heart leads to:
- Decreased Heart Rate : Pindolol reduces the rate of contraction in the heart, leading to lower heart rates during rest and exercise.
- Lowered Blood Pressure : By inhibiting the effects of catecholamines (epinephrine and norepinephrine), it results in vasodilation and reduced cardiac output .
In addition to these effects, Pindolol exhibits intrinsic sympathomimetic activity (ISA), which means it can partially activate beta receptors while still blocking stronger endogenous agonists. This unique property allows it to mitigate excessive bradycardia and maintain some level of cardiac output during stress .
Pharmacokinetics
Pindolol is characterized by several pharmacokinetic properties:
- Absorption : It is rapidly absorbed with a bioavailability ranging from 87% to 92% .
- Distribution : The volume of distribution is approximately 2-3 L/kg, indicating good tissue penetration .
- Metabolism : About 30-40% of an oral dose is excreted unchanged in urine; the rest undergoes hepatic metabolism primarily through hydroxylation followed by glucuronidation or sulfate conjugation .
- Half-Life : The elimination half-life ranges from 3 to 4 hours but can extend up to 30 hours in patients with hepatic impairment .
Clinical Applications
Pindolol has been utilized in various clinical settings:
- Hypertension Management : It is effective in lowering blood pressure and is often prescribed for patients with essential hypertension.
- Arrhythmias : Its beta-blocking properties make it useful for treating ventricular tachycardias and atrial fibrillation.
- Angina Prophylaxis : Pindolol can be used as an adjunct therapy for patients experiencing angina pectoris .
Case Studies & Research Findings
Several studies have highlighted the efficacy and safety profile of Pindolol:
- A study published in The Journal of Cardiovascular Pharmacology demonstrated that Pindolol significantly reduced exercise-induced tachycardia in hypertensive patients compared to placebo .
- Another clinical trial indicated that patients receiving Pindolol experienced fewer episodes of angina during physical exertion, suggesting its role in improving exercise tolerance .
Adverse Effects
While Pindolol is generally well-tolerated, some adverse effects have been reported:
- Common Side Effects : Fatigue, dizziness, and gastrointestinal disturbances.
- Serious Reactions : Bradycardia, hypotension, and bronchospasm may occur, particularly in sensitive populations such as asthmatics or those with severe coronary artery disease .
Summary Table of Biological Activity
Property | Details |
---|---|
Drug Class | Non-selective beta-blocker |
Mechanism of Action | Blocks beta-1 and beta-2 adrenergic receptors |
Bioavailability | 87% - 92% |
Volume of Distribution | 2 - 3 L/kg |
Half-Life | 3 - 4 hours (up to 30 hours in liver impairment) |
Primary Uses | Hypertension, arrhythmias, angina prophylaxis |
Common Side Effects | Fatigue, dizziness, GI disturbances |
Serious Risks | Bradycardia, hypotension, bronchospasm |
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]indol-1-yl]-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3/c1-14(2)21-10-16(24)12-23-9-8-18-19(23)6-5-7-20(18)26-13-17(25)11-22-15(3)4/h5-9,14-17,21-22,24-25H,10-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWDTBSIDVGRKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(CN1C=CC2=C1C=CC=C2OCC(CNC(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130115-63-8 | |
Record name | N-(3-Isopropylamino-2-hydroxypropyl) pindolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130115638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-ISOPROPYLAMINO-2-HYDROXYPROPYL) PINDOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET4W7542D2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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